molecular formula C8H4ClFN2 B11909410 2-Chloro-5-fluoroquinazoline

2-Chloro-5-fluoroquinazoline

Cat. No.: B11909410
M. Wt: 182.58 g/mol
InChI Key: UKRKEEZGZNFNOM-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-fluoroquinazoline typically involves the reaction of 2-chloroquinazoline with a fluorinating agent. One common method is the nucleophilic aromatic substitution reaction where 2-chloroquinazoline is treated with a fluorinating reagent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted quinazolines.

    Electrophilic Substitution: Formation of halogenated or nitrated derivatives.

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives

Scientific Research Applications

2-Chloro-5-fluoroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoroquinazoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-fluoroquinazoline is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and biological activity. The presence of both halogens in the quinazoline ring can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications .

Properties

IUPAC Name

2-chloro-5-fluoroquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2/c9-8-11-4-5-6(10)2-1-3-7(5)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRKEEZGZNFNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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